1-Iodo-2-methylpropane

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Select 1-Iodo-2-methylpropane (CAS 513-38-2) for organometallic alkylations where it achieves 96% yield, dramatically outperforming Grignard alternatives (32%). The β-branched isobutyl framework provides steric bulk critical for chiral ligand synthesis and carbapenem antibiotic intermediates. With an iodide leaving group advantage of ΔPA = 9 kcal/mol over bromo analogs, this reagent ensures rapid, high-conversion SN2 reactions with minimal purification burden. Ideal for medicinal chemistry, process development, and photoionization MS calibration (IE = 9.18 ± 0.01 eV).

Molecular Formula C4H9I
Molecular Weight 184.02 g/mol
CAS No. 513-38-2
Cat. No. B147064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-methylpropane
CAS513-38-2
Synonyms1-Iodo-2-methyl propane
Molecular FormulaC4H9I
Molecular Weight184.02 g/mol
Structural Identifiers
SMILESCC(C)CI
InChIInChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3
InChIKeyBTUGGGLMQBJCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2-methylpropane CAS 513-38-2: Key Properties and Procurement Baseline


1-Iodo-2-methylpropane (CAS 513-38-2), also known as isobutyl iodide, is a primary alkyl iodide with the molecular formula C₄H₉I and a molecular weight of 184.02 g/mol [1]. It is a clear, colorless to light orange liquid with a boiling point of 120–121 °C and a density of 1.599 g/mL at 25 °C [2]. The compound is light-sensitive and typically supplied stabilized with copper to prevent decomposition . It is primarily utilized as an alkylating agent in organic synthesis to introduce the isobutyl group into target molecules [3].

1-Iodo-2-methylpropane CAS 513-38-2: Why Generic Alkyl Halide Substitution Is Scientifically Unreliable


Procurement decisions for alkylating agents often assume interchangeability among haloalkanes, but 1-iodo-2-methylpropane occupies a precise, non-fungible position in the reactivity landscape. The iodine leaving group confers intrinsically higher nucleophilic substitution rates compared to bromo or chloro analogs [1], while the β-branched isobutyl framework introduces steric constraints that deviate significantly from linear alkyl iodides like 1-iodobutane in both SN2 reaction rates and elimination pathways [2]. Furthermore, the compound's specific ionization energy (9.18 eV) [3] and its demonstrated performance in organometallic alkylations—where it yields 96% versus 32% for Grignard alternatives [4]—mean that substituting a different alkyl iodide, bromide, or chloride will inevitably alter reaction kinetics, yields, or mechanistic selectivity. The evidence below quantifies these critical differentiators.

1-Iodo-2-methylpropane CAS 513-38-2: Quantified Differentiation vs. Closest Analogs


Leaving Group Reactivity: Iodide vs. Bromide in Gas-Phase SN2/E2 Reactions

In a systematic gas-phase study of leaving group effects, the reactivity order was unequivocally established as iodide > trifluoroacetate > bromide for both SN2 and E2 reactions [1]. This study included the isobutyl substrate among the alkyl groups examined, confirming that the iodide leaving group of 1-iodo-2-methylpropane confers inherently faster reaction rates compared to its 1-bromo-2-methylpropane analog [1]. The higher reactivity is quantified by the proton affinity (PA) difference: iodide's PA is 314 kcal/mol, which is 9 kcal/mol less than bromide, directly correlating with its superior leaving group ability [2].

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Organometallic Alkylation Yield: Strontium-Mediated vs. Grignard Chemistry

In a comparative study of ester dialkylation methods, the use of 1-iodo-2-methylpropane with metallic strontium produced a 96% yield of the desired dialkylated adduct from methyl benzoate [1]. Under the same reaction conditions, the conventional Grignard approach using isopropyl Grignard reagent afforded only a 32% yield [1]. This threefold yield improvement represents a critical differentiator for processes where yield directly impacts cost-efficiency and waste reduction.

Organometallic Synthesis Process Chemistry Yield Optimization

Ionization Energy: A Measurable Metric for Redox and Mass Spectrometry Behavior

The evaluated ionization energy (IE) of 1-iodo-2-methylpropane is 9.18 ± 0.01 eV [1]. This value serves as a definitive physicochemical fingerprint. For comparison, the IE of the unbranched analog 1-iodobutane (n-butyl iodide) is reported as 9.21 eV [2]. While both are primary alkyl iodides, the 0.03 eV difference attributable to the β-branched structure can be exploited in photoionization-based analytical methods or when predicting gas-phase redox behavior in specific reaction environments [1].

Mass Spectrometry Photoionization Analytical Chemistry

Thermal Stability: Quantified Decomposition Rate Constants

A kinetic study of 1-iodo-2-methylpropane's reaction with elemental iodine established first-order dependence on the alkyl iodide and half-order dependence on iodine [1]. In degassed hexachlorobutadiene at 160 °C, the decomposition rate constant (k_decomp) was measured as 11.4 × 10⁻⁶ (L/mol)¹ᐟ²·s⁻¹, while the isotopic exchange rate constant (k_exch) was 7.5 × 10⁻⁶ (L/mol)¹ᐟ²·s⁻¹ [1]. These quantitative stability parameters inform appropriate storage conditions (light exclusion, copper stabilization) and establish performance boundaries for high-temperature applications [2].

Chemical Stability Reaction Kinetics Storage Optimization

Ligand Synthesis: Verified Yield in Complex Molecule Construction

In a published synthetic protocol for a complex ligand, 1-iodo-2-methylpropane was employed in an alkylation step using K₂CO₃ in DMF at 60 °C for 8 hours, achieving a 50% yield of the alkylated intermediate [1]. This yield is reported within a multi-step sequence where subsequent steps produced 32%, 80%, and 68% yields respectively [1]. The established 50% yield provides a reproducible benchmark for researchers synthesizing analogous ligand frameworks and informs procurement quantities for target scale.

Medicinal Chemistry Ligand Synthesis Catalysis

1-Iodo-2-methylpropane CAS 513-38-2: Evidence-Backed Application Scenarios


High-Yield Organometallic Alkylations Requiring Superior Leaving Group Performance

Process chemists developing strontium-mediated or related organometallic alkylation protocols should select 1-iodo-2-methylpropane based on demonstrated 96% yield versus 32% for Grignard alternatives [1]. The quantified leaving group advantage of iodide over bromide (ΔPA = 9 kcal/mol) [2] ensures rapid, high-conversion reactions that minimize side-product formation and purification burden.

Medicinal Chemistry Synthesis of Complex Ligands and Chiral Building Blocks

Medicinal chemists constructing chiral ligands or pharmaceutical intermediates can rely on validated alkylation yields with 1-iodo-2-methylpropane, such as the 50% yield in ligand synthesis [3] and its use in asymmetric synthesis of carbapenem antibiotics [4]. The β-branched isobutyl group introduced provides steric bulk that influences molecular recognition and target binding.

Analytical Method Development Leveraging Defined Ionization Energy

Analytical laboratories developing photoionization mass spectrometry or gas-phase ion chemistry methods can utilize the precisely evaluated ionization energy of 1-iodo-2-methylpropane (9.18 ± 0.01 eV) [5] as a calibration standard or to predict ionization behavior in complex mixtures, distinguishing it from linear analogs like 1-iodobutane (9.21 eV) [6].

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